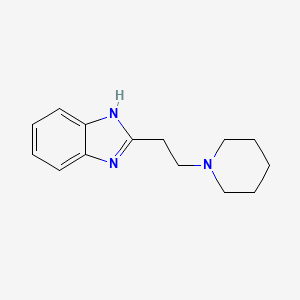

Benzimidazole, 2-(2-piperidinoethyl)-

Description

Contextual Significance of Benzimidazole (B57391) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

Benzimidazoles, characterized by a fused benzene (B151609) and imidazole (B134444) ring system, are a class of heterocyclic compounds with a broad spectrum of pharmacological applications. nih.govcore.ac.uk Their structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities. semanticscholar.org This has made the benzimidazole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.

The therapeutic importance of benzimidazole derivatives is well-documented, with numerous compounds having been developed as successful drugs. These include antiulcer agents, anthelmintics, antivirals, and anticancer drugs. semanticscholar.orgnih.gov The ability of the benzimidazole core to interact with various biological targets, including enzymes and receptors, underpins its wide-ranging therapeutic potential. core.ac.uk Research continues to uncover new applications for benzimidazole derivatives, driven by the need for novel therapeutic agents to combat emerging diseases and drug resistance.

Overview of Heterocyclic Compounds Incorporating Piperidine (B6355638) Moieties in Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is another key structural motif in a vast number of pharmaceuticals and biologically active compounds. Its presence can significantly influence a molecule's physicochemical properties, such as its basicity, lipophilicity, and conformational flexibility, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Piperidine derivatives have been successfully developed into drugs for a wide range of conditions, including antihistamines, antipsychotics, and analgesics. The incorporation of a piperidine moiety can enhance a compound's binding affinity to its target, improve its absorption and distribution in the body, and modulate its metabolic stability. The continued exploration of piperidine-containing compounds is a testament to their enduring importance in the development of new therapeutic agents. nih.gov

Rationale for Focused Academic Inquiry into Benzimidazole, 2-(2-piperidinoethyl)-

The combination of the benzimidazole and piperidine scaffolds in a single molecule, as seen in Benzimidazole, 2-(2-piperidinoethyl)-, offers the potential for synergistic or novel biological activities. The rationale for investigating this specific compound stems from several key considerations:

Hybrid Pharmacophore Approach: The molecule represents a hybrid design, aiming to combine the favorable biological properties of both benzimidazoles and piperidines. This strategy is often employed in drug discovery to create new chemical entities with enhanced efficacy or novel mechanisms of action.

Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of Benzimidazole, 2-(2-piperidinoethyl)- and its analogues contribute to a deeper understanding of the structure-activity relationships of this class of compounds. By systematically modifying the structure, researchers can identify key features responsible for its biological effects.

Potential for Novel Therapeutic Applications: Given the broad range of activities associated with its constituent parts, there is a strong possibility that Benzimidazole, 2-(2-piperidinoethyl)- may exhibit interesting and potentially useful biological properties, such as antimicrobial, antiviral, or cytotoxic effects. nih.govnih.govnih.gov Focused research is essential to uncover and characterize these potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5496-27-5 |

|---|---|

Molecular Formula |

C14H19N3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2-(2-piperidin-1-ylethyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H19N3/c1-4-9-17(10-5-1)11-8-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-11H2,(H,15,16) |

InChI Key |

WHQOMIHMUVODCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzimidazole, 2 2 Piperidinoethyl

Established Synthetic Pathways for 2-(2-piperidinoethyl)-benzimidazole

The construction of the 2-(2-piperidinoethyl)-benzimidazole molecule can be achieved through several reliable synthetic routes. The most common approaches involve either building the benzimidazole (B57391) ring system with the side chain precursor already in place or attaching the side chain to a pre-formed benzimidazole nucleus.

Nucleophilic Substitution Approaches Utilizing Benzimidazole and N-(2-chloroethyl)piperidine Hydrochloride

A primary method for synthesizing 2-(2-piperidinoethyl)-benzimidazole involves the nucleophilic substitution reaction between a benzimidazole salt and N-(2-chloroethyl)piperidine hydrochloride. In this approach, the benzimidazole ring acts as a nucleophile.

The reaction is typically carried out in the presence of a base to deprotonate the N-H of the imidazole (B134444) ring, generating the benzimidazolide (B1237168) anion. This anion then attacks the electrophilic carbon of N-(2-chloroethyl)piperidine, displacing the chloride and forming the C-N bond that connects the side chain to the benzimidazole ring at the 2-position. However, direct alkylation on the nitrogen atoms of the benzimidazole ring can also occur. A more specific method to ensure substitution at the 2-position involves using a 2-chlorobenzimidazole (B1347102) derivative, where the piperidine (B6355638) nitrogen acts as the nucleophile, displacing the chlorine atom at the C2 position of the benzimidazole ring. longdom.org The reactivity of 2-chlorobenzimidazole in such substitutions is noted to be comparable to p-nitrochlorobenzene. longdom.org

Table 1: Key Reactants for Nucleophilic Substitution

| Reactant | Role |

|---|---|

| Benzimidazole | Nucleophile precursor |

| N-(2-chloroethyl)piperidine hydrochloride | Electrophile (alkylating agent) |

Adaptations of Reductive Cyclocondensation for Benzimidazole Core Assembly

The assembly of the benzimidazole core is frequently accomplished through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method known as the Phillips condensation. semanticscholar.orgadichemistry.com This strategy can be adapted to synthesize 2-(2-piperidinoethyl)-benzimidazole by using a carboxylic acid that already contains the piperidinoethyl moiety.

In this adaptation, o-phenylenediamine is condensed with 3-piperidinopropanoic acid or its ester derivative. The reaction is typically promoted by heating in the presence of a mineral acid, such as 4N HCl. adichemistry.com The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring. adichemistry.com Various catalysts and conditions, including microwave irradiation and the use of solid supports like clay, have been developed to improve the efficiency and environmental footprint of this type of condensation. nih.govresearchgate.net

General Reaction Scheme: o-phenylenediamine + 3-piperidinopropanoic acid --(Acid, Heat)--> 2-(2-piperidinoethyl)-benzimidazole + 2 H₂O

This "one-pot" approach is highly efficient for creating the target molecule from simple precursors. nih.gov

Strategies for Derivatization and Analog Generation of Benzimidazole, 2-(2-piperidinoethyl)-

The 2-(2-piperidinoethyl)-benzimidazole scaffold serves as a versatile template for the generation of numerous analogs. Derivatization can be targeted at several key positions on the molecule: the nitrogen atoms of the benzimidazole ring, the benzimidazole nucleus itself, and the piperidine side chain.

N-Alkylation and Quaternization Protocols (e.g., Formation of Benzimidazolium Salts)

The nitrogen atoms within the 2-(2-piperidinoethyl)-benzimidazole structure present key sites for chemical modification. Both the N1-position of the benzimidazole ring and the nitrogen of the piperidine moiety can undergo N-alkylation.

This is typically achieved by reacting the parent molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. clockss.org The choice of base and reaction conditions can influence whether mono-alkylation or di-alkylation occurs. Further reaction with an excess of the alkylating agent can lead to quaternization, forming a benzimidazolium salt or a quaternary piperidinium (B107235) salt. These salts are a distinct class of derivatives with modified physicochemical properties.

Systematic Modifications on the Benzimidazole Nucleus (e.g., C5/C6 substitution)

Introducing substituents onto the benzene (B151609) portion of the benzimidazole core is a common strategy for creating analogs. Modifications at the C5 and C6 positions can significantly influence the molecule's properties.

There are two primary approaches to achieve this:

Starting with a substituted precursor: The synthesis can begin with a substituted o-phenylenediamine, such as 4-bromo-1,2-benzenediamine or 4-nitro-o-phenylenediamine. nih.gov Condensation of this precursor with 3-piperidinopropanoic acid will yield a benzimidazole ring with the desired substituent at the 5- or 6-position.

Post-synthesis functionalization: A pre-formed 2-(2-piperidinoethyl)-benzimidazole can undergo electrophilic aromatic substitution reactions like nitration or halogenation. For instance, nitration with potassium nitrate (B79036) in sulfuric acid can introduce nitro groups at the 5- and 6-positions. longdom.org Halogenated derivatives, such as a 5(6)-bromo-benzimidazole, can serve as versatile intermediates for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups. nih.gov

Table 2: Examples of C5/C6 Substituted Analogs

| Precursor | Reaction | Resulting Substituent |

|---|---|---|

| 4-Nitro-o-phenylenediamine | Reductive Cyclization | -NO₂ at C5(6) |

| 4-Bromo-o-phenylenediamine | Condensation | -Br at C5(6) |

| 2-(2-piperidinoethyl)-benzimidazole | Nitration | -NO₂ at C5(6) |

Structural Elaboration and Variation of the Ethylene (B1197577) Linker and Piperidine Moiety

Modifying the side chain provides another avenue for creating diverse analogs. This can involve altering the length of the ethylene linker or replacing the piperidine ring with other heterocyclic systems.

Linker Modification: The ethylene (-CH₂CH₂-) linker can be extended or shortened. For example, using 4-piperidinobutanoic acid in a Phillips condensation would result in a propyl linker, yielding 2-(3-piperidinopropyl)benzimidazole. nih.gov This variation in linker length can alter the molecule's conformational flexibility.

Piperidine Moiety Variation: The piperidine ring can be substituted or replaced entirely. N-substituted piperazines or morpholine (B109124) can be used in place of piperidine during the synthesis. nih.govnih.gov For example, reacting 2-chlorobenzimidazole with N-methylpiperazine would yield a 2-(2-(4-methylpiperazin-1-yl)ethyl)benzimidazole. Furthermore, the piperidine ring itself can be a scaffold for further chemical reactions, though this is less commonly explored compared to modifications on the benzimidazole core.

Chemical Derivatization for Enhanced Analytical Performance in Research Methodologies

In the analysis of benzimidazole derivatives such as Benzimidazole, 2-(2-piperidinoethyl)-, chemical derivatization is a crucial technique employed to enhance analytical performance, particularly for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary objectives of derivatization are to improve the volatility and thermal stability of the analyte for GC analysis, and to enhance its detectability for HPLC analysis by introducing a chromophoric or fluorophoric tag.

The structure of Benzimidazole, 2-(2-piperidinoethyl)- possesses two key sites for derivatization: the secondary amine within the imidazole ring and the tertiary amine of the piperidine ring. The presence of polar N-H groups in the benzimidazole ring can lead to peak tailing in GC analysis due to interactions with the stationary phase. Chemical derivatization mitigates these effects by converting the polar groups into less polar, more volatile derivatives.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often essential to improve the chromatographic properties and to obtain characteristic mass spectra for structural elucidation. Common derivatization strategies for compounds containing N-H functional groups include silylation and acylation. researchgate.net

Silylation: This is a widely used method for derivatizing active hydrogen-containing compounds. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the benzimidazole nitrogen with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the molecule, leading to improved peak shape and sensitivity in GC analysis.

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a perfluoroacyl group. This not only improves volatility but also enhances detectability by electron capture detection (ECD) and provides characteristic mass spectral fragmentation patterns.

The following table summarizes potential derivatization reactions for the GC-MS analysis of Benzimidazole, 2-(2-piperidinoethyl)-.

| Derivatization Technique | Reagent | Target Functional Group | Expected Derivative | Analytical Improvement |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Imidazole N-H | 2-(2-(piperidin-1-yl)ethyl)-1-(trimethylsilyl)-1H-benzo[d]imidazole | Increased volatility and thermal stability, improved peak shape. |

| Acylation | Trifluoroacetic anhydride (TFAA) | Imidazole N-H | 1-(2,2,2-trifluoroacetyl)-2-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole | Increased volatility, enhanced detection by ECD, characteristic mass spectrum. |

Interactive Data Table: Potential GC-MS Derivatization

A simple, fast, and low-cost liquid-liquid extraction (LLE) method without a derivatization step has been developed for the quantification of some piperazine (B1678402) derivatives in human plasma using a gas chromatography-mass spectrometry (GC-MS) technique. However, for enhanced sensitivity and resolution, derivatization is often preferred. For instance, a GC-MS method was developed, optimized, and validated for the concurrent analysis of 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP), demonstrating high sensitivity and adequate performance after derivatization. scholars.direct

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is primarily used to enhance the detectability of analytes that lack a strong chromophore or fluorophore. Benzimidazole, 2-(2-piperidinoethyl)- has some native UV absorbance due to the benzimidazole ring, but its sensitivity can be significantly improved by introducing a suitable tag.

Pre-column Derivatization: This involves reacting the analyte with a derivatizing agent before injection into the HPLC system. A notable example for secondary amines is the use of dansyl chloride, which introduces a highly fluorescent group, allowing for very sensitive detection. For piperidine-containing compounds, pre-column derivatization with reagents like 4-toluenesulfonyl chloride has been successfully employed to create a derivative with strong UV absorbance, enabling accurate quantification by RP-HPLC. nih.gov

The table below outlines a potential derivatization strategy for the HPLC analysis of Benzimidazole, 2-(2-piperidinoethyl)-.

| Derivatization Technique | Reagent | Target Functional Group | Expected Derivative | Analytical Improvement |

| Sulfonylation | 4-Toluene sulfonyl chloride | Imidazole N-H | 1-(4-toluenesulfonyl)-2-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole | Enhanced UV detection. |

Interactive Data Table: Potential HPLC Derivatization

The stability of the derivatized samples is a critical factor in analytical method development. For example, in the analysis of certain piperazine derivatives, the stability of derivatized samples in plasma was found to be concentration-dependent, ranging from 2 to 4 days. scholars.directscholars.direct Similarly, the stability of various benzimidazole derivatives has been studied by RP-HPLC, indicating that many are stable in solution for extended periods, which is crucial for reliable quantification. researchgate.net The purity of synthesized benzimidazole derivatives can also be effectively checked by HPLC, often using a mobile phase consisting of a water-methanol mixture. nih.gov

Preclinical Biological Activity Spectrum and Mechanisms of Action of Benzimidazole, 2 2 Piperidinoethyl and Its Analogues

Anthelmintic Efficacy in In Vitro and Larval Models

Benzimidazole (B57391) derivatives are well-established as versatile anthelmintic agents, demonstrating particular effectiveness against gastrointestinal nematodes. youtube.comnih.gov Their broad-spectrum activity has been documented in various animal models, targeting infections such as ascariasis, hookworm, and trichuriasis. youtube.com The efficacy of these compounds is often evaluated in vitro using larval models, such as the muscle larvae of Trichinella spiralis and against adult worms like Heligmosomoides polygyrus and Trichuris muris. nih.govnih.gov

Studies on analogues, such as those containing a piperazine (B1678402) fragment at the C-2 position, have shown significant, dose-dependent larvicidal effects. nih.govnih.gov For instance, one such analogue demonstrated a 92.7% reduction in the activity of T. spiralis muscle larvae at a concentration of 100 µg/mL after 48 hours. nih.govnih.gov Another study highlighted that certain methyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were 100% effective in eliminating the tapeworm Hymenolepis nana in rats.

Investigations into Tubulin Modulation and Polymerization Interference

The primary mechanism of anthelmintic action for benzimidazoles is the disruption of microtubule polymerization. youtube.comiiarjournals.org These compounds selectively bind with high affinity to the β-tubulin subunit of the parasite's microtubules. youtube.com This binding action interferes with the dynamic equilibrium of microtubule assembly, leading to the depolymerization of microtubules and arresting cell division in the metaphase. youtube.comiiarjournals.org This disruption of the cellular structure ultimately results in the death of the parasite. youtube.com

The interference with tubulin polymerization is a key area of investigation for new benzimidazole derivatives. nih.govnih.gov Research on 1H-benzimidazol-2-yl hydrazone analogues showed that these compounds could elongate the nucleation phase and slow down tubulin polymerization in vitro, with an efficacy comparable to the known tubulin inhibitor nocodazole. nih.gov Molecular docking studies have further supported that these hydrazone derivatives likely bind to the colchicine (B1669291) binding site on tubulin, thereby preventing the conformational changes necessary for microtubule assembly. nih.gov This mechanism is believed to be central to the anthelmintic, as well as the antineoplastic, properties of many benzimidazole compounds. nih.govnih.gov

Antimicrobial Research (In Vitro Studies)

The benzimidazole scaffold is a key component in the development of new antimicrobial agents. nih.govresearchgate.net Hybrid molecules incorporating benzimidazole and piperidine (B6355638) moieties have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising results against a range of pathogenic microbes. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of 2-(2-piperidinoethyl)-benzimidazole have demonstrated a broad spectrum of antibacterial activity. nih.gov Specifically, a series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria of clinical significance, with some compounds inhibiting bacterial growth at low micromolar minimum inhibitory concentrations (MIC). nih.gov

Further studies on 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivatives have confirmed their antibacterial potential, particularly against Pseudomonas aeruginosa and Escherichia coli. tsijournals.com Certain derivatives in this class were found to be bactericidal with MIC values as low as 1 µg/mL. tsijournals.com The addition of a piperidine group via a Mannich reaction to 2-(thioalkyl)-1H-methylbenzimidazole derivatives has been explored to enhance antibacterial efficacy. tsijournals.com While this modification did not consistently improve the MIC against all strains, it did show promising inhibition diameters in some cases. tsijournals.com

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole-Piperidine Analogues

This table is interactive. Users can sort and filter the data.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivative 4a | P. aeruginosa | 22.5 | tsijournals.com |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivative 4c | P. aeruginosa | 22.5 | tsijournals.com |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivative 4f | P. aeruginosa | 22.5 | tsijournals.com |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivative 4g | P. aeruginosa | 22.5 | tsijournals.com |

| 2-((methylthio)methyl)-1H-benzimidazole 3a | P. aeruginosa | 1 | tsijournals.com |

| 2-((isobutylthio)methyl)-1H-benzimidazole 3b | E. coli | 1 | tsijournals.com |

| 2-{4-[(4-substituted piperazine/piperidine-1-yl)carbonyl]phenyl}-1H-benzimidazole derivative | S. aureus | 12.5 | mdpi.com |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy against Yeast and Fungal Species

Benzimidazole derivatives have also been extensively investigated for their antifungal properties. nih.govnih.govresearchgate.net Studies have shown that these compounds can be effective against a variety of pathogenic fungi, including species of Candida and Aspergillus. nih.govnih.govmdpi.comacs.org

In one study, bisbenzimidazole derivatives displayed moderate to excellent antifungal activity against 13 different fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The antifungal activity was found to be dependent on the length of the alkyl chain in the derivative. nih.gov Another study focusing on benzimidazole-1,3,4-oxadiazole compounds found that derivatives with a chloro substituent at the C-5 position of the benzimidazole ring were particularly potent against Candida species. mdpi.com For example, some of these compounds showed MIC50 values of 1.95 µg/mL against Candida albicans, which was comparable to the reference drug amphotericin B. mdpi.com However, a piperazine analogue of an aminothiazole derivative showed no significant antifungal effect in one study. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Analogues

This table is interactive. Users can sort and filter the data.

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Bisbenzimidazole derivative | Candida albicans | 0.975 - 15.6 | nih.gov |

| Bisbenzimidazole derivative | Aspergillus flavus | >31.2 | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5 - 256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida species | 2 - 256 | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Aspergillus species | 16 - 256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Aspergillus species | 16 - 256 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative 4h | Candida albicans | 1.95 | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole derivative 4p | Candida albicans | 1.95 | mdpi.com |

| Benzimidazole-1,2,4-triazole derivative 6b | Candida glabrata | 0.97 | acs.org |

| Benzimidazole-1,2,4-triazole derivative 6i | Candida glabrata | 0.97 | acs.org |

| Benzimidazole-1,2,4-triazole derivative 6j | Candida glabrata | 0.97 | acs.org |

MIC: Minimum Inhibitory Concentration

Antineoplastic Investigations in Cell-Based Assays

The benzimidazole scaffold is a promising platform for the development of anticancer agents, with some derivatives having entered clinical trials. nih.govrsc.org These compounds have been shown to act on various epigenetic targets and inhibit the growth of cancer cells. rsc.org The anticancer activity of these derivatives is often evaluated in vitro against a panel of human cancer cell lines. mdpi.comnih.gov

Interference with Cellular Proliferation and Migration in Malignant Cell Lines

Analogues of 2-(2-piperidinoethyl)-benzimidazole have demonstrated significant antiproliferative activity in various cancer cell lines. nih.govnih.gov For instance, piperazine benzimidazole derivatives have been shown to have lower IC50 values compared to the control drug albendazole (B1665689) in glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines. nih.govnih.gov

In addition to inhibiting proliferation, these compounds have also been found to effectively reduce cell migration in both U-87 MG and MDA-MB-231 cell lines, with one particular derivative showing the most significant reduction. nih.govnih.gov This suggests a potential role for these compounds in targeting metastasis. The mechanism of action for the antineoplastic effects of many benzimidazole derivatives is linked to their ability to inhibit tubulin polymerization, similar to their anthelmintic activity, which leads to cell cycle arrest and apoptosis. nih.govnih.govnih.govnih.gov Research on benzimidazole-based hydrazone derivatives has shown that these compounds can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.comfrontiersin.org

Table 3: In Vitro Antineoplastic Activity of Selected Benzimidazole-Piperazine Analogues

This table is interactive. Users can sort and filter the data.

| Compound/Analogue | Cell Line | Activity | Measurement | Reference |

| Piperazine benzimidazole derivative 7b | MDA-MB-231 (Breast Cancer) | 34.31 µM | IC50 | nih.gov |

| Piperazine benzimidazole derivative 7c | MDA-MB-231 (Breast Cancer) | 39.78 µM | IC50 | nih.gov |

| Piperazine benzimidazole derivative 7d | MDA-MB-231 (Breast Cancer) | 36.56 µM | IC50 | nih.gov |

| Piperazine benzimidazole derivative 7b | U-87 MG (Glioblastoma) | 38.29 µM | IC50 | nih.gov |

| Piperazine benzimidazole derivative 7c | U-87 MG (Glioblastoma) | 42.30 µM | IC50 | nih.gov |

| Piperazine benzimidazole derivative 7d | U-87 MG (Glioblastoma) | 41.34 µM | IC50 | nih.gov |

| Piperazine benzimidazole derivative 7c | U-87 MG & MDA-MB-231 | Significant reduction in cell migration | Qualitative | nih.gov |

IC50: Half-maximal inhibitory concentration

Enzyme Inhibition Profiles

Benzimidazole derivatives have been extensively studied for their ability to inhibit a variety of enzymes implicated in disease pathogenesis.

Topoisomerases and EGFR: Certain benzimidazole-acridine derivatives have demonstrated potent inhibitory activity against topoisomerase I (Topo I), leading to cytotoxic effects in cancer cell lines such as K562 leukemia and HepG-2 hepatocellular carcinoma. nih.gov This inhibition triggers the intrinsic apoptotic pathway in cancer cells. nih.gov Other analogues have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Aromatase and PARP: The versatility of the benzimidazole structure allows for its adaptation to target other critical enzymes. While specific data on "Benzimidazole, 2-(2-piperidinoethyl)-" is limited, related benzimidazole compounds have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase (PARP) and aromatase, enzymes crucial in DNA repair and estrogen biosynthesis, respectively.

Other Enzymes: The inhibitory capacity of benzimidazole derivatives extends to other enzyme families. For instance, certain analogues have shown inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.netnih.gov

Interactive Table: Enzyme Inhibition by Benzimidazole Analogues

| Derivative Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole-acridine | Topoisomerase I | Cytotoxicity in cancer cells | nih.gov |

| Benzimidazole-rhodanine | Not Specified | Anti-proliferative activity | nih.gov |

| Benzimidazole-based oxazole | AChE, BuChE | Inhibitory potential | researchgate.netnih.gov |

| Benzimidazole-coumarin | iNOS | Inhibition of NO production | nih.gov |

| 2-Aryl-benzimidazole | Tubulin Polymerization | Disruption of microtubule network | mdpi.com |

Induction of Apoptotic Pathways in Cancer Cell Models

A significant aspect of the anticancer activity of benzimidazole derivatives lies in their ability to induce apoptosis, or programmed cell death, in malignant cells.

Novel series of benzimidazole derivatives have been synthesized and shown to exert cytotoxic effects on various cancer cell lines, including T98G glioblastoma, PC3 prostate, MCF-7 breast, and H69AR lung cancer cells. nih.gov The mechanism underlying this cytotoxicity involves the induction of apoptosis, which has been confirmed using techniques such as the PI Annexin V Apoptosis Detection Kit. nih.gov

A key target in this process is the anti-apoptotic protein Bcl-2. nih.gov Certain benzimidazole derivatives have been shown to significantly reduce both the mRNA and protein levels of Bcl-2 in cancer cells. nih.gov This downregulation of Bcl-2 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death. For example, compounds designated as C1 and D1 demonstrated a notable increase in the percentage of apoptotic cells across multiple cancer cell lines, with IC50 values below 50 µg/mL, while showing lower cytotoxicity towards normal human embryonic kidney cells. nih.gov

Furthermore, some benzimidazole derivatives, like Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), act as microtubule inhibitors. nih.gov This disruption of the microtubule network can lead to a G2-M phase arrest in the cell cycle, ultimately triggering mitochondria-dependent intrinsic apoptotic cell death. nih.gov

Inhibition of DNA Gyrase B in Bacterial Systems

The benzimidazole scaffold is also a promising framework for the development of novel antibacterial agents, particularly through the inhibition of bacterial DNA gyrase. nih.govnih.gov DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair, represents a well-established and attractive target for antibiotics. nih.gov

Computer-aided drug design and docking studies have identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of the B subunit of Escherichia coli's DNA Gyrase (GyrB). nih.gov These compounds are designed to possess key hydrogen bond donor and acceptor groups that facilitate effective interaction with critical amino acid residues within the enzyme's active site, such as Asn46, Asp73, and Arg136. nih.gov This targeted interaction is predicted to promote an inhibitory effect on the enzyme's function. nih.gov

The development of such inhibitors is particularly relevant in the face of rising antibiotic resistance. For instance, the emergence of fluoroquinolone-resistant strains of Mycobacterium tuberculosis (Mtb) underscores the need for new antibacterial agents with alternative mechanisms of action. nih.gov Benzimidazole-based gyrase inhibitors offer a potential solution, with some demonstrating potent activity against Mtb. nih.gov

Analgesic and Neuromodulatory Properties (In Vivo Non-Human Models)

Derivatives of benzimidazole have demonstrated significant analgesic and neuromodulatory effects in various preclinical non-human models.

In vivo studies have revealed that certain synthesized benzimidazole analogues exhibit both peripheral and central analgesic properties. banglajol.info For instance, in the acetic acid-induced writhing test in mice, a model for peripheral analgesia, some derivatives showed a high percentage of writhing inhibition, comparable to the standard drug aceclofenac. banglajol.info In the tail-flick test, a measure of central analgesic activity, these compounds demonstrated an increased tail-flicking time, similar to that of morphine. banglajol.info

Furthermore, novel 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their analgesic and anxiolytic potential. mdpi.comnih.gov Specific analogues from this series displayed prominent analgesic effects in the tail flick and hot plate tests. nih.gov

Elucidation of Opioid Receptor Interactions (e.g., Kappa-Opioid Agonism)

The neuromodulatory effects of some benzimidazole derivatives are mediated through their interaction with opioid receptors. The benzimidazole scaffold is a key component of a class of synthetic opioids known as "nitazenes". nih.govdrugsandalcohol.ie These compounds, which are analogues of the potent µ-opioid receptor agonist etonitazene, have a chemical structure consisting of a benzimidazole core. nih.gov

While many of these analogues exhibit high affinity for the µ-opioid receptor, some derivatives have been investigated for their activity at the kappa-opioid (κ-opioid) receptor. nih.govnih.gov The κ-opioid receptor is a target for the development of pharmacotherapies for conditions such as cocaine dependence. nih.gov Mixed κ/μ opioids have been shown to reduce cocaine self-administration with fewer side effects than selective κ-agonists. nih.gov The development of benzimidazole-based compounds with specific opioid receptor profiles, including κ-opioid agonism, represents an active area of research for potential therapeutic applications. nih.govgoogle.com

Anti-inflammatory Response Pathways (In Vitro/Non-Human In Vivo)

The anti-inflammatory properties of benzimidazole derivatives have been well-documented in both in vitro and in vivo non-human models. banglajol.inforesearchgate.net These compounds can modulate various pathways involved in the inflammatory response.

In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have shown that certain benzimidazole derivatives can significantly inhibit paw edema. banglajol.inforesearchgate.net The anti-inflammatory effect of some of these compounds has been found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) aceclofenac. banglajol.inforesearchgate.net

The mechanisms underlying these anti-inflammatory effects are diverse and can involve the inhibition of key inflammatory enzymes and mediators. nih.gov For example, some benzimidazole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, which are primary targets for NSAIDs. researchgate.netnih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α)

A key aspect of the anti-inflammatory activity of benzimidazole derivatives is their ability to inhibit the production and function of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Nitric Oxide (NO): Inducible nitric oxide synthase (iNOS) plays a crucial role in the inflammatory process by producing large amounts of NO. nih.govresearchgate.netplos.org Benzimidazole-coumarin hybrids have been designed and synthesized as potent inhibitors of iNOS. nih.govresearchgate.net In vitro assays have confirmed that these compounds can effectively inhibit both NO and iNOS activity. nih.gov The inhibitory potential of some of these derivatives on NO production has been found to be stronger than that of NSAIDs like aspirin (B1665792) and indomethacin. nih.govresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pleiotropic cytokine with a central role in inflammation. mdpi.com Certain benzimidazole derivatives have been found to inhibit the production of TNF-α. rsc.org For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the lipopolysaccharide (LPS)-induced release of TNF-α in RAW264.7 cells. rsc.org Furthermore, some benzimidazole anti-helminthics, such as albendazole, have been shown to enhance the anti-TNF mediated induction of regulatory macrophages, which play a role in resolving inflammation. nih.govresearchgate.net This effect appears to be mediated through alterations in the tubulin skeleton and signaling through AMPK. nih.gov

Interactive Table: Inhibition of Inflammatory Mediators by Benzimidazole Analogues

| Derivative Class | Target Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| Benzimidazole-coumarin | Nitric Oxide (NO) | In vitro | Inhibition of NO and iNOS activity | nih.govresearchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | TNF-α, IL-6, NO | RAW264.7 cells | Inhibition of LPS-induced release | rsc.org |

| Benzimidazole anti-helminthics (e.g., albendazole) | Regulatory Macrophages | Murine colitis model | Enhanced anti-TNF mediated induction | nih.govresearchgate.net |

Targeting Enzymes in Inflammatory Cascades (e.g., Cyclooxygenase, Lipoxygenase, JAK3, Lck Kinase)

The anti-inflammatory potential of compounds derived from the benzimidazole scaffold has been explored through their interaction with key enzymes in inflammatory pathways. Research indicates that the benzimidazole nucleus is a core component in many molecules demonstrating anti-inflammatory effects. researchgate.net The mechanisms often involve the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.govnih.gov

A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory capacity, with molecular docking studies suggesting their mechanism of action involves targeting COX enzymes. nih.gov In one study, several synthesized benzimidazole compounds demonstrated significant inhibitory concentration (IC50) values against COX enzymes, with some performing better than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in a Luminol-enhanced chemiluminescence assay. nih.gov

Beyond the COX/LOX pathways, benzimidazole analogues have been developed as inhibitors of specific kinases involved in immune cell signaling. A novel class of 2-benzimidazole substituted pyrimidines showed potent, low nanomolar activity in the inhibition of Lymphocyte-specific kinase (Lck). nih.gov Lck is a tyrosine kinase crucial for T-cell activation and signaling. Furthermore, research has led to the identification of specific inhibitors for Janus kinase 3 (JAK3), another critical enzyme in cytokine signaling pathways for immune and inflammatory responses. nih.gov While not all tested derivatives are direct analogues of 2-(2-piperidinoethyl)benzimidazole, this research highlights the adaptability of the benzimidazole core in targeting a range of inflammatory enzymes.

Table 1: Preclinical Anti-inflammatory Activity of Benzimidazole Analogues

| Compound Class | Target Enzyme | Key Findings |

| 2-Benzimidazole substituted pyrimidines | Lck Kinase | Showed low nanomolar activity for the inhibition of Lck kinase. nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | JAK3 | Covalent inhibitors achieved JAK isoform specificity through interaction with Cys-909. nih.gov |

| 2-Substituted benzimidazoles | COX enzymes | Several derivatives demonstrated IC50 values lower than standard ibuprofen. nih.gov |

| 1,5-Diaryl pyrazoline derivatives | COX-2 and 15-LOX | Pyrazoline 3f was identified as a potent dual inhibitor, more effective than celecoxib. nih.gov |

Antiprotozoal Activity Assessments

The benzimidazole chemical family is well-established for its use against nematode and trematode infections. researchgate.net More recently, its activity spectrum has been shown to include certain protozoan parasites. Selected benzimidazole derivatives have demonstrated notable in vitro activity against Trichomonas vaginalis and Giardia lamblia. nih.gov

Studies using an expanded set of benzimidazole derivatives confirmed that both T. vaginalis and G. lamblia were highly susceptible to compounds such as mebendazole (B1676124), flubendazole, and fenbendazole, with 50% inhibitory concentrations (IC50) ranging from 0.005 to 0.16 µg/ml. nih.gov The lethal activity of these compounds was found to be time-dependent; for instance, a 20-hour exposure to mebendazole at 0.17 µg/ml resulted in the failure of 90% of T. vaginalis cells to recover. nih.gov However, little to no activity was observed against other protozoans like Entamoeba histolytica and Leishmania major in the same in vitro assessments. nih.gov The mechanism of action in susceptible organisms is often linked to the binding of the benzimidazole molecule to the protein β-tubulin, disrupting microtubule-dependent functions. nih.gov

Further research into benzimidazole derivatives containing a piperazine fragment at the C-2 position has shown anthelmintic activity against Trichinella spiralis muscle larvae. mdpi.com One such derivative achieved a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. mdpi.com

Table 2: In Vitro Antiprotozoal Activity of Benzimidazole Derivatives

| Parasite | Derivative Class | Activity (IC50) | Key Findings |

| Trichomonas vaginalis | Mebendazole, Flubendazole, Fenbendazole | 0.005 to 0.16 µg/ml | High susceptibility observed. nih.gov |

| Giardia lamblia | Mebendazole, Flubendazole, Fenbendazole | 0.005 to 0.16 µg/ml | High susceptibility observed. nih.gov |

| Entamoeba histolytica | Various Benzimidazoles | Not specified | Little or no activity observed. nih.gov |

| Leishmania major | Various Benzimidazoles | Not specified | Little or no activity observed. nih.gov |

| Trichinella spiralis | 1H-benzimidazol-2-ylthioacetylpiperazines | Not specified (92.7% reduction at 100 µg/mL) | Exceptional anthelmintic efficacy demonstrated by compound 7c. mdpi.com |

Other Reported Biological Activities (e.g., Anticonvulsant Properties in Preclinical Models)

Beyond anti-inflammatory and antiprotozoal applications, research has pointed to the potential of related heterocyclic structures in the management of seizures. Preclinical screening using various animal models of epilepsy is a common method to identify compounds with anticonvulsant properties. nih.gov These models include the maximal electroshock (MES) test, which helps identify substances effective against tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govnih.gov

While direct studies on "Benzimidazole, 2-(2-piperidinoethyl)-" were not prominent in the reviewed literature, studies on analogous structures containing piperidine or related rings are informative. For instance, some benzhydryl piperazine and benzhydryl piperidine compounds have been evaluated for their anticonvulsant properties. nih.gov In a broader context, various N-substituted pyrrolidine-2,5-diones and piperidine-2,6-diones have been synthesized and tested, with several showing protection in both MES and scPTZ seizure models. nih.gov

One study on water-soluble analogues of previously described anticonvulsants found that the majority demonstrated broad-spectrum anticonvulsant properties in MES, scPTZ, and the 6 Hz seizure models in mice. nih.gov The 6 Hz model is particularly useful for identifying agents that may be effective against therapy-resistant epilepsy. nih.gov These findings suggest that the inclusion of a piperidine ring, a feature of the subject compound, is present in various molecules with demonstrated anticonvulsant potential in established preclinical assessments.

Table 3: Preclinical Anticonvulsant Screening Models

| Preclinical Model | Purpose | Relevant Compound Classes Studied |

| Maximal Electroshock (MES) Test | Identifies agents for tonic-clonic and partial seizures. nih.gov | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, 1H-isoindole-1,3(2H)-diones. nih.govnih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Assesses efficacy against absence seizures. | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, 1H-isoindole-1,3(2H)-diones. nih.govnih.gov |

| 6 Hz Seizure Model | Identifies agents for drug-resistant partial epilepsy. nih.gov | 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones. nih.govnih.gov |

Advanced Research Methodologies and Future Perspectives for Benzimidazole, 2 2 Piperidinoethyl

High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery

The quest for novel derivatives of Benzimidazole (B57391), 2-(2-piperidinoethyl)- with enhanced biological activity is significantly accelerated by high-throughput screening (HTS) and combinatorial chemistry. researchgate.net HTS allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. researchgate.net In the context of benzimidazole research, HTS is instrumental in sifting through extensive compound libraries to pinpoint promising candidates for further development. researchgate.net

Combinatorial chemistry complements HTS by enabling the synthesis of a vast number of different but structurally related molecules in a systematic and efficient manner. This approach is particularly well-suited for the structural diversity of the benzimidazole scaffold, allowing for extensive modifications to develop new agents for various diseases. ijpsjournal.com By systematically altering the substituents on the benzimidazole ring and the piperidinoethyl side chain, researchers can generate large libraries of novel derivatives of Benzimidazole, 2-(2-piperidinoethyl)-. These libraries can then be subjected to HTS to identify compounds with desired biological activities. Recent advancements in synthetic methodologies, including microwave-assisted synthesis and solid-phase strategies, have further streamlined the production of these derivative libraries, emphasizing environmentally friendly practices and high yields. ijpsjournal.com

Integration of Computational Biology and Chemoinformatics in the Research Pipeline

The integration of computational biology and chemoinformatics has become indispensable in modern drug discovery, providing valuable insights that guide the design and optimization of new drug candidates. ijpsjournal.com These in silico methods are heavily relied upon in the development of benzimidazole derivatives. ijpsjournal.com Molecular docking, a key computational technique, is used to predict the binding affinity and orientation of ligands to their protein targets, helping to understand drug-receptor interactions. ymerdigital.com

For derivatives of Benzimidazole, 2-(2-piperidinoethyl)-, computational tools are employed to screen virtual libraries of compounds against known biological targets. This in silico screening helps prioritize which compounds to synthesize and test in the lab, saving time and resources. ymerdigital.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling is used to correlate the chemical structure of the benzimidazole derivatives with their biological activity. ijpsjournal.com This allows researchers to predict the activity of new, unsynthesized compounds. The pharmacokinetic properties and drug-likeness of potential candidates are also evaluated using computational tools to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, ensuring that only the most promising compounds move forward in the development pipeline. nih.gov

Table 1: Application of Computational Tools in Benzimidazole Research

| Computational Tool | Application in Benzimidazole Research | Reference |

|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of benzimidazole derivatives to target proteins like kinases and topoisomerases. | ijpsjournal.comymerdigital.com |

| QSAR Modeling | Correlates the chemical structure of benzimidazole derivatives with their biological activity to predict the potency of new compounds. | ijpsjournal.com |

Development and Application of Advanced In Vitro Biological Models for Mechanistic Elucidation

To better understand how Benzimidazole, 2-(2-piperidinoethyl)- and its derivatives exert their effects at a cellular and molecular level, researchers are increasingly turning to advanced in vitro biological models. ijpsjournal.com Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complexity of human tissues. ijpsjournal.com Three-dimensional (3D) models, such as organoids, offer a more accurate representation of human physiology and are transforming biomedical research. ijpsjournal.com

Organoids are self-organizing 3D structures grown from stem cells that can replicate the architecture and function of specific organs. mdpi.com Patient-derived tumoroids, or cancer organoids, are particularly valuable as they are grown directly from a patient's tumor and can retain the genetic and phenotypic characteristics of the original tumor. youtube.com These models are crucial for studying the efficacy of potential anticancer agents, including derivatives of Benzimidazole, 2-(2-piperidinoethyl)-. By testing these compounds on tumoroids, researchers can gain a more accurate understanding of how they will perform in a clinical setting. youtube.com The use of patient-derived organoids also opens the door for personalized medicine, where the effectiveness of a drug can be tested on a specific patient's tumor cells before administration. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action for Benzimidazole, 2-(2-piperidinoethyl)-

The benzimidazole scaffold has been shown to interact with a wide range of biological targets, making it a versatile platform for drug development. nih.gov Research into derivatives of Benzimidazole, 2-(2-piperidinoethyl)- is focused on identifying novel biological targets and elucidating their mechanisms of action. nih.gov Some of the key targets for benzimidazole derivatives include enzymes and proteins that are crucial for cell proliferation and survival, particularly in cancer cells. nih.gov

Among the well-established targets are topoisomerases, enzymes that are essential for DNA replication. nih.gov Benzimidazole derivatives have been developed as topoisomerase inhibitors, preventing cancer cells from replicating. nih.gov Another important class of targets is protein kinases, which play a central role in cellular signaling pathways that control cell growth and division. nih.gov Specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), are often dysregulated in cancer and are attractive targets for benzimidazole-based inhibitors. nih.govresearchgate.net Microtubules, which are key components of the cellular cytoskeleton, are also a target for some benzimidazole derivatives that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: Potential Biological Targets for Benzimidazole Derivatives

| Biological Target | Function | Relevance to Disease | Reference |

|---|---|---|---|

| Topoisomerases | Enzymes that regulate the topology of DNA during replication. | Inhibition can prevent cancer cell proliferation. | nih.gov |

| Protein Kinases (e.g., EGFR, VEGFR-2) | Enzymes that control cell signaling pathways involved in growth and proliferation. | Dysregulated in many cancers, making them key therapeutic targets. | nih.govresearchgate.net |

| Tubulin | A protein that polymerizes to form microtubules, essential for cell division. | Inhibition of tubulin polymerization can lead to cancer cell death. | nih.gov |

| Poly(ADP-ribose) polymerase (PARP) | An enzyme involved in DNA repair. | Inhibition can be effective in cancers with specific DNA repair deficiencies. | nih.gov |

Addressing Research Challenges and Defining Future Directions in Benzimidazole Chemistry

Despite the significant progress in the field of benzimidazole chemistry, several challenges remain. The emergence of drug resistance is a major obstacle in the treatment of many diseases, and there is a constant need to develop new agents that can overcome these resistance mechanisms. ijpsjournal.com The development of targeted therapies that are highly selective for their intended biological targets is another key challenge, as this can help to minimize off-target effects. ijpsjournal.com

The future of research on Benzimidazole, 2-(2-piperidinoethyl)- and its derivatives lies in the continued application of advanced technologies and interdisciplinary approaches. researchgate.net Personalized medicine, where treatments are tailored to the individual characteristics of a patient's disease, holds great promise. researchgate.net The use of patient-derived organoids for drug screening is a significant step in this direction. youtube.com Another exciting area of research is the use of nanotechnology for drug delivery, which could improve the therapeutic efficacy and reduce the side effects of benzimidazole-based drugs. researchgate.net The continued exploration of new biological targets and the development of multi-target inhibitors are also promising avenues for future research. nih.gov By addressing the current challenges and embracing new technologies, the field of benzimidazole chemistry is poised to deliver the next generation of innovative medicines.

Q & A

Q. What are the classical and modern synthetic routes for 2-(2-piperidinoethyl)benzimidazole, and how do their yields and scalability compare?

Classical synthesis relies on the Phillips-Ladenburg reaction (condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions) and the Weidenhagen method (using aldehydes/ketones with o-phenylenediamine) . Modern protocols, such as oxidative cyclocondensation with Mn(III) acetate, enable milder reaction temperatures (e.g., 60–80°C) and higher yields (up to 85%) by reducing side reactions . Scalability varies: classical methods often require harsh conditions (e.g., polyphosphoric acid at 150–250°C), limiting reproducibility, while newer catalytic approaches improve atom economy and scalability for gram-scale synthesis .

Q. How can researchers characterize the structural and electronic properties of 2-(2-piperidinoethyl)benzimidazole derivatives?

Key techniques include:

- Terahertz time-domain spectroscopy (THz-TDS) coupled with density functional theory (DFT) to analyze low-frequency vibrational modes and crystallinity .

- Fluorescence spectroscopy to study excited-state intramolecular proton transfer (ESIPT) effects, particularly for derivatives with hydroxyl or electron-donating substituents .

- Single-crystal X-ray diffraction and ¹H/¹³C NMR for precise structural confirmation, especially to resolve tautomeric forms in solution versus solid states .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of 2-(2-piperidinoethyl)benzimidazole derivatives?

Contradictions often arise from variations in substituent positioning, assay conditions, or cellular models. Systematic approaches include:

- Structure-activity relationship (SAR) studies to isolate the impact of specific substituents (e.g., piperidine vs. pyridine groups) on bioactivity .

- Molecular docking simulations to compare binding affinities with target proteins (e.g., tyrosine kinases or DNA topoisomerases) and validate hypotheses using isothermal titration calorimetry (ITC) .

- Standardized in vitro assays (e.g., MIC for antimicrobial activity) under controlled pH and temperature to minimize environmental variability .

Q. How can researchers design experiments to study supramolecular interactions of 2-(2-piperidinoethyl)benzimidazole with macrocyclic hosts like cucurbiturils?

Experimental design should integrate:

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) and stoichiometry .

- ¹H NMR titration to monitor chemical shift changes in host-guest complexes, identifying key interaction sites (e.g., piperidine N-atom or benzimidazole π-system) .

- Single-crystal X-ray diffraction to resolve 3D binding modes, particularly for applications in drug encapsulation or sensor development .

Q. What computational methods are effective in predicting the pharmacokinetic properties of novel 2-(2-piperidinoethyl)benzimidazole derivatives?

- Quantitative structure-property relationship (QSPR) models using descriptors like logP (lipophilicity) and polar surface area (PSA) to predict absorption and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations to assess membrane penetration and stability in physiological environments .

- In vitro validation via Caco-2 cell assays for intestinal absorption and cytochrome P450 inhibition studies to evaluate metabolic stability .

Q. How can fluorescence properties of 2-(2-piperidinoethyl)benzimidazole derivatives be optimized for bioimaging applications?

Key strategies include:

- Introducing electron-withdrawing groups (e.g., -NO₂) or rigid substituents (e.g., fused aromatic rings) to enhance ESIPT efficiency and quantum yields .

- Time-resolved fluorescence spectroscopy to measure excited-state lifetimes and optimize Stokes shifts for minimal background interference .

- Solvatochromism studies to tailor emission wavelengths for specific imaging modalities (e.g., two-photon microscopy) .

Tables for Comparative Analysis

Table 1: Comparison of Synthetic Methods for 2-(2-Piperidinoethyl)benzimidazole

Table 2: Key Spectroscopic Techniques for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.